molecular formula C16H19N3O4S B2358715 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886922-66-3

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2358715
CAS No.: 886922-66-3
M. Wt: 349.41
InChI Key: UGDRXRLTYPMDTH-UHFFFAOYSA-N
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Description

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound with the molecular formula C16H19N3O4S and a molecular weight of 349.41 g/mol

Scientific Research Applications

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Target of Action

The compound, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound acts as a COX-2 inhibitor . It interacts with the COX-2 enzyme, reducing its activity and thereby decreasing the production of pro-inflammatory prostaglandins. This leads to a reduction in inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by the COX enzymes. By inhibiting COX-2, the compound reduces the production of these prostaglandins, particularly those involved in inflammation and pain.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well distributed throughout the body

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting COX-2 and reducing the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms associated with conditions such as arthritis and other inflammatory diseases.

Preparation Methods

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 2-methylsulfonylphenylhydrazine with cyclohexanecarboxylic acid in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Comparison with Similar Compounds

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-(4-methylsulfonylphenyl) benzimidazoles: These compounds are selective cyclooxygenase-2 inhibitors and have been studied for their anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)13-10-6-5-9-12(13)15-18-19-16(23-15)17-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDRXRLTYPMDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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